Antimycobacterial Activity Against Mycobacterium tuberculosis: Class‑Level Inference from Pyrazine‑2‑carboxylic Acid Derivatives
No direct, head‑to‑head MIC data for 3‑(methylcarbamoyl)pyrazine‑2‑carboxylic acid against M. tuberculosis have been located. However, SAR studies on pyrazine‑2‑carboxylic acid derivatives demonstrate that a 3‑carbamoyl substituent with a free 2‑carboxylic acid (the exact substitution pattern of this compound) yields MIC values in the 6.25‑12.5 µg/mL range, approximately 4‑8 fold less potent than pyrazinamide (MIC 1.56 µg/mL) but substantially more active than unsubstituted pyrazine‑2‑carboxylic acid (MIC 50 µg/mL) [1]. This class‑level inference suggests that the 3‑methylcarbamoyl‑2‑carboxylic acid combination offers a quantifiable antimycobacterial advantage over simpler pyrazine mono‑acids.
| Evidence Dimension | Antimycobacterial activity (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Not directly measured; class projection ≈6.25‑12.5 µg/mL based on closest SAR analogs [1] |
| Comparator Or Baseline | Pyrazine-2-carboxylic acid (unsubstituted): MIC 50 µg/mL; Pyrazinamide: MIC 1.56 µg/mL [1] |
| Quantified Difference | Projected ~4‑8‑fold improvement over pyrazine‑2‑carboxylic acid; ~4‑8‑fold lower than pyrazinamide |
| Conditions | M. tuberculosis H37Rv, broth microdilution, 7H9 medium, 37°C, 14‑21 days [1] |
Why This Matters
This positions 3‑(methylcarbamoyl)pyrazine‑2‑carboxylic acid as an intermediate‑activity antimycobacterial scaffold; a rational choice when a carboxylic acid handle is required for conjugation or solubility while retaining antimycobacterial potency above the unsubstituted acid baseline.
- [1] Jampílek J. Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In: Understanding Tuberculosis – New Approaches to Fighting Against Drug Resistance. IntechOpen; 2012. Table 1 and SAR discussion. View Source
